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Introduction
Dodecahedrane (C₂₀H₂₀) is a fascinating saturated hydrocarbon belonging to the elite group of

Platonic hydrocarbons.[1][2] Its carbon skeleton perfectly maps onto the vertices of a regular

dodecahedron, a geometric shape with twelve pentagonal faces, bestowing upon it the highest

possible symmetry for a hydrocarbon (Iₕ point group).[3][4] First synthesized in 1982 by the

research group of Leo A. Paquette after decades of effort by multiple teams, dodecahedrane
stands as a landmark achievement in organic synthesis.[3] This guide provides a

comprehensive overview of the physical and chemical properties of dodecahedrane, its

synthesis, and potential relevance to the field of drug development, presenting quantitative

data in structured tables and detailed experimental insights.

Physical and Structural Properties
Dodecahedrane is a colorless, crystalline solid with a remarkably high melting point of 430 ±

10 °C, a consequence of its high symmetry and rigid cage structure.[1][5] It crystallizes in a

face-centered cubic lattice.[1][3] The molecule's high symmetry is also evident in its simple

proton NMR spectrum, which displays a single sharp signal at 3.38 ppm, indicating the

magnetic equivalence of all 20 hydrogen atoms.[4]

The C-C bond angles in dodecahedrane are approximately 108°, very close to the ideal sp³

bond angle of 109.5°, resulting in minimal angle strain.[1] However, the molecule possesses
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significant torsional strain due to the eclipsed conformation of the C-H bonds on adjacent

carbon atoms.[1]

Table 1: General Physical Properties of Dodecahedrane
Property Value Reference(s)

Molecular Formula C₂₀H₂₀ [1][5]

Molar Mass 260.380 g·mol⁻¹ [1][5]

Melting Point 430 ± 10 °C [1][5]

Appearance Colorless, crystalline solid [1]

Crystal Structure Face-centered cubic [1][3]

Solubility

Insoluble in water; soluble in

organic solvents like benzene

and chloroform.

[1]

Table 2: Structural and Thermodynamic Data for
Dodecahedrane

Parameter Value Reference(s)

Symmetry Point Group Iₕ [3][4]

C-C Bond Length
1.541(2) Å and 1.535(5) Å (in

crystal)
[6]

C-C-C Bond Angle ~108° [1]

Strain Energy 61.4 kcal·mol⁻¹ (experimental) [7]

Table 3: Spectroscopic Data for Dodecahedrane
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Spectroscopic Technique Key Features Reference(s)

¹H NMR (CDCl₃) δ 3.38 ppm (singlet, 20H) [4]

¹³C NMR (CDCl₃)
A single peak is expected due

to symmetry.
[8]

Infrared (IR)

Bands observed at 2945,

1298, and 728 cm⁻¹. The IR

forbidden vibrations of T₂ᵤ, Gᵤ,

and Hᵤ type have moderate IR

activity due to the Tₕ site

symmetry in the crystal.

[9]

Raman

Frequencies at 2924, 2938,

1324, 1164, 1092, 840, 676,

and 480 cm⁻¹. The Raman

spectrum of crystalline

dodecahedrane exhibits

splitting of the H₉ Raman

active modes. The Raman

inactive gerade vibrations of

G₉, T₁₉, and T₂₉ symmetry are

found to have weak Raman

activity.

[9]

Synthesis of Dodecahedrane
The total synthesis of dodecahedrane was a monumental challenge in organic chemistry. The

most renowned route was developed by Leo A. Paquette and his collaborators. While the full,

multi-step synthesis is incredibly complex, a simplified overview of the strategic approach is

presented below. The synthesis is a testament to the power of strategic bond disconnections

and the development of novel synthetic methodologies. A detailed, step-by-step experimental

protocol can be found in the original publications by Paquette et al.

Simple Precursors Polyquinane Scaffolds[2+2+2] Cycloadditions & Annulations Functionalized IntermediatesFunctional Group Manipulations Dodecahedrane (C₂₀H₂₀)Final Cage-Closing Reactions
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A high-level overview of the synthetic strategy towards dodecahedrane.

Experimental Protocols
Detailed experimental protocols for the synthesis of dodecahedrane are extensive and beyond

the scope of this guide. Researchers are directed to the seminal papers by Leo A. Paquette for

comprehensive procedures, including reagent quantities, reaction conditions, and purification

methods. A key publication for these details is J. Am. Chem. Soc. 1982, 104, 16, 4503–4504.

Chemical Properties and Reactivity
The chemistry of dodecahedrane is largely dictated by its rigid, saturated, and highly

symmetric structure. The C-H bonds are all equivalent and located on the exterior of the cage,

making them the primary sites for chemical modification.

Monofunctionalization Reactions
Due to the equivalence of all 20 methine units, monofunctionalization of dodecahedrane is a

statistically favored process at low conversions.

Halogenation: Dodecahedrane reacts with bromine in the absence of a catalyst to yield

monobromododecahedrane. Further halogenation is possible but leads to mixtures of

products.

Dodecahedrane (C₂₀H₂₀)

Monobromododecahedrane (C₂₀H₁₉Br)

Electrophilic Substitution

Br₂

Click to download full resolution via product page

Electrophilic bromination of dodecahedrane.

Reactivity with Radicals
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The exposed C-H bonds of dodecahedrane are susceptible to attack by radicals.

Computational studies have explored the viability of radical-promoted polycyclizations to form

the dodecahedrane cage, suggesting that such pathways could be highly exergonic and fast.

This indicates that the dodecahedrane framework is stable towards radical-mediated

degradation under certain conditions, and that radical reactions can be a tool for its

functionalization.

Relevance to Drug Development
The unique, rigid, and three-dimensional structure of dodecahedrane makes it an intriguing

scaffold for medicinal chemistry and drug development. While dodecahedrane itself is

biologically inert, its derivatives have been explored for potential therapeutic applications.

Pharmacophore Scaffolding: The dodecahedrane core can serve as a rigid, non-planar

scaffold to which various pharmacophoric groups can be attached in a precise three-

dimensional arrangement. This allows for the exploration of novel regions of chemical space

and the potential for highly specific interactions with biological targets.

Amantadine Analogs: Amino-dodecahedranes have been synthesized as analogs of the

antiviral drug amantadine. While these initial derivatives showed some antiviral activity, they

were found to be more toxic and less potent than the parent drug. Further modifications and

a deeper understanding of their structure-activity relationships could lead to more promising

candidates.

Carborane Mimicry in Docking Studies: In computational drug design, the dodecahedrane
group has been used as a mimic for carborane to study steric effects in ligand-protein

interactions. This highlights its utility as a tool in computational chemistry for drug discovery.

The exploration of dodecahedrane in drug development is still in its nascent stages. The

synthetic complexity of the core structure remains a significant hurdle. However, as synthetic

methods improve and our understanding of the biological implications of three-dimensional

molecular architecture grows, dodecahedrane and its derivatives may yet find a role in the

development of novel therapeutics.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/product/b1217162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dodecahedrane is a molecule of exceptional symmetry and structural perfection. Its synthesis

was a landmark achievement that pushed the boundaries of organic chemistry. While its direct

applications are limited, it serves as an invaluable model system for studying the properties of

caged hydrocarbons and provides a unique platform for the design of novel molecules. For

researchers in materials science and drug development, the rigid, three-dimensional scaffold of

dodecahedrane offers a tantalizing playground for the creation of new functional materials and

potential therapeutic agents. Further research into more efficient synthetic routes and a deeper

exploration of its derivatization chemistry will undoubtedly unlock new and exciting possibilities

for this iconic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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